Reduced Tyrosine Kinase Inhibitory Potency Relative to 8-Hydroxy Analog: A Defined SAR Window
Within the 2-iminochromene chemotype, the conversion of a chromene 8-hydroxy substituent to an 8-methoxy substituent consistently reduces protein tyrosine kinase inhibitory potency. In a patent-defined series, compound 15T (the 8-methoxy analog corresponding to the 8-hydroxy parent 8T) exhibited an 8-fold decrease in activity [1]. This SAR trend is mechanistically attributed to the loss of a critical hydrogen-bond donor interaction in the kinase ATP-binding pocket. For the target compound, N-(3-chlorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide, this translates to an anticipated order-of-magnitude lower kinase inhibitory potency compared to its hypothetical 8-hydroxy counterpart.
| Evidence Dimension | Protein tyrosine kinase inhibitory activity (fold-change) |
|---|---|
| Target Compound Data | Not directly tested; predicted to be approximately 8-fold less active than the corresponding 8-hydroxy analog based on patent SAR. |
| Comparator Or Baseline | Compound 15T (8-methoxy analog) is 8-fold less active than Compound 8T (8-hydroxy analog) in a poly[Glu,Tyr] phosphorylation assay [1]. |
| Quantified Difference | 8-fold reduction in activity for 8-methoxy vs. 8-hydroxy in the matched molecular pair |
| Conditions | In vitro protein tyrosine kinase inhibition assay using poly[Glu,Tyr] (4:1) as substrate (patent WO1996040670A1). |
Why This Matters
For users requiring a chromene-3-carboxamide with attenuated kinase activity—either to avoid off-target kinase inhibition or to serve as a negative control in kinase profiling—this compound's 8-methoxy substitution provides a defined, literature-precedented activity cliff.
- [1] WO1996040670A1. 2-iminochromene derivatives as inhibitors of protein tyrosine kinase. Filed May 21, 1996. View Source
